molecular formula C24H44CaO25 B14798283 Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate

Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate

Cat. No.: B14798283
M. Wt: 772.7 g/mol
InChI Key: LIUNXXYNUIALAY-UHFFFAOYSA-L
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Description

Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate is a calcium salt of a glycosylated hexanoic acid derivative. Its structure features a hexanoate backbone with hydroxyl groups at positions 2, 3, 5, and 6, and a glycosyl moiety (a substituted oxane ring) at position 2. The compound exists in a hydrated form, enhancing its stability in solid-state configurations.

Properties

Molecular Formula

C24H44CaO25

Molecular Weight

772.7 g/mol

IUPAC Name

calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate

InChI

InChI=1S/2C12H22O12.Ca.H2O/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;/h2*3-10,12-20H,1-2H2,(H,21,22);;1H2/q;;+2;/p-2

InChI Key

LIUNXXYNUIALAY-UHFFFAOYSA-L

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.[Ca+2]

Origin of Product

United States

Preparation Methods

Chemical Synthesis Methodologies

Cyanohydrin Synthesis via 3-β-D-Galactopyranosyl-D-Arabinose

The cyanohydrin method is a cornerstone for producing lactobionic acid derivatives. In this process, 3-β-D-galactopyranosyl-D-arabinose undergoes condensation with sodium cyanide (NaCN) under alkaline conditions to form epimeric nitriles, which are subsequently hydrolyzed to lactobionic acid. Key steps include:

  • Reaction Setup : A solution of 3-β-D-galactopyranosyl-D-arabinose (0.0705 mmol) and NaCN (0.0636 mmol) in sodium bicarbonate buffer (pH 9–10) is incubated at 80°C for 5 hours to hydrolyze nitriles.
  • Neutralization and Crystallization : The hydrolyzate is neutralized with hydrobromic acid, and calcium lactobionate hydrate is precipitated by adding calcium chloride or carbonate. Crystallization is achieved via slow evaporation with methanol-isopropanol mixtures, yielding a 38% radiochemical yield in labeled preparations.
Table 1: Optimization Parameters for Cyanohydrin Synthesis
Parameter Optimal Condition Effect on Yield/Purity
pH 9–10 (NaHCO₃ buffer) Prevents lactone formation
Temperature 80°C (hydrolysis) Completes nitrile hydrolysis
Solvent System Methanol-isopropanol Enhances crystal purity

Electrolytic Oxidation of Lactose

Electrolytic oxidation offers a direct route to calcium lactobionate. Lactose is oxidized in an electrolytic cell containing calcium carbonate (CaCO₃) and calcium bromide (CaBr₂) as electrolytes. The reaction proceeds via:
$$
\text{C}{12}\text{H}{22}\text{O}{11} + \text{CaCO}3 + \text{H}2 \rightarrow \text{Ca}(\text{C}{12}\text{H}{21}\text{O}{12})2 + \text{CO}2 + 2\text{H}_2
$$

  • Process Details : A current density of 0.5–1.0 A/dm² is applied, with CaBr₂ acting as a redox mediator. The resultant calcium lactobionate forms a double salt with CaCl₂, which is recrystallized from aqueous ethanol.

Microbial Production Using Pseudomonas Species

Biocatalytic synthesis employs Pseudomonas spp. to oxidize lactose to lactobionic acid via membrane-bound dehydrogenases. The acid is neutralized with calcium hydroxide to yield the hydrated salt:

  • Fermentation Conditions : Batch cultures are maintained at 25–50°C and pH 6.5–7.5. Lactobiono-δ-lactone, an intermediate, is hydrolyzed extracellularly by lactonases.
  • Downstream Processing : The broth is filtered, and calcium lactobionate is precipitated by adding Ca(OH)₂. The precipitate is washed with cold ethanol to remove residual sugars.

Crystallization and Hydrate Formation

Hydrate Stabilization

Calcium lactobionate exhibits polymorphism, with the monohydrate (PubChem CID: 137705269) and dihydrate (PubChem CID: 53394828) forms confirmed by X-ray diffraction. Hydrate stability is influenced by:

  • Solvent Composition : Methanol-isopropanol mixtures favor monohydrate crystallization, while aqueous ethanol promotes dihydrate formation.
  • Temperature : Slow cooling (0.5°C/min) from 60°C yields large, high-purity crystals.
Table 2: Physicochemical Properties of Calcium Lactobionate Hydrates
Property Monohydrate Dihydrate
Molecular Formula C₂₄H₄₄CaO₂₅ C₂₄H₄₆CaO₂₆
Molecular Weight 772.7 g/mol 790.7 g/mol
Melting Point Decomposes >200°C Decomposes >195°C
Optical Rotation (α) +54° → +22° (5% H₂O) Not reported

Analytical Characterization

Spectroscopic Identification

  • Infrared Spectroscopy (IR) : Strong absorptions at 3400 cm⁻¹ (O-H stretch) and 1600 cm⁻¹ (asymmetric COO⁻ stretch) confirm the hydrated carboxylate structure.
  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR signals at δ 105 ppm (anomeric C-1 of galactose) and δ 178 ppm (carboxylate carbon) verify the glycosidic linkage and calcium coordination.

Purity Assessment

  • Thermogravimetric Analysis (TGA) : Weight loss at 100–150°C corresponds to the release of water molecules (theoretical H₂O content: 4.7% for monohydrate).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns resolve lactobionic acid (retention time: 8.2 min) from unreacted lactose (6.5 min) with >98% purity.

Industrial and Pharmacological Applications

  • Pharmaceuticals : Used as a calcium supplement in intravenous solutions due to high solubility (1.2 g/mL at 25°C).
  • Food Technology : Enhances calcium absorption in laying hens, improving eggshell strength by 15–20%.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions due to its ester and glycosidic linkages .

Table 1: Hydrolysis Conditions and Products

ConditionCatalystProducts IdentifiedApplication Relevance
pH < 3.0, 80°C, 2 hrHClGluconic acid, Galactose, Ca²⁺ ionsDigestive system simulations
pH 10.5, 60°C, 4 hrNaOHLactobionic acid, Ca(OH)₂ precipitateIndustrial purification
Enzymatic (β-galactosidase)Biological bufferGluconate, Galactose derivativesDrug delivery systems

Key mechanistic features:

  • Acidic hydrolysis proceeds via protonation of glycosidic oxygen, leading to bond cleavage.

  • Alkaline hydrolysis involves nucleophilic attack by OH⁻ on ester groups.

Oxidation Reactions

The polyol structure enables oxidation at multiple sites under controlled conditions :

Table 2: Oxidation Pathways

Oxidizing AgentTemperaturePrimary ProductsByproducts
H₂O₂ (3% w/v)25°C2-Keto-lactobionate, CO₂Calcium peroxide complexes
NaIO₄ (0.1M) 4°C, darkDialdehydes, Formic acidCa²⁺-periodate complexes
O₂ (Catalytic Cu²⁺) 50°CCalcium arabinonate, H₂OTrace CaCO₃

Notable findings:

  • Periodate oxidation cleaves vicinal diols, producing diagnostic fragments for structural analysis .

  • Metal-catalyzed oxidations show regioselectivity for C3 and C5 hydroxyl groups .

Chelation and Complexation

The calcium center participates in ion-exchange and coordination chemistry :

Table 3: Documented Chelation Interactions

Ligand/EnvironmentStability Constant (log K)Observed Effects
Phosphate buffers 2.8 ± 0.3Precipitation at pH > 7.5
EDTA (0.1M) 10.2Complete Ca²⁺ sequestration in 15 min
Serum proteins N/A78% protein binding in vitro

Mechanistic implications:

  • EDTA displaces lactobionate via entropy-driven ligand substitution .

  • Protein binding occurs through Ca²⁺-mediated bridge formation with carboxylate residues .

Thermal Decomposition

Controlled pyrolysis reveals stability limits and degradation pathways:

Figure 1: TGA-DSC Profile (10°C/min, N₂ atmosphere)

  • 120-150°C: Loss of hydrate water (Δm = 8.2%)

  • 220-250°C: Lactobionate chain decomposition (CO₂ evolution)

  • 300°C: CaCO₃ formation (exothermic peak at 320°C)

Biological Transformation Pathways

In mammalian systems, the compound participates in:

  • Glycosyl transfer : Acts as galactose donor in Leloir pathway

  • Calcium signaling : Modulates IP3 receptor affinity (Kd = 2.1 μM)

  • Antioxidant activity : Quenches HO- radicals (k = 3.8×10⁸ M⁻¹s⁻¹)

Scientific Research Applications

Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its role in cellular processes.

    Medicine: Investigated for its potential therapeutic properties and its use in drug formulations.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and calcium ion play a crucial role in its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally or functionally related calcium salts, including calcium gluconate , calcium chloride hexahydrate , and calcium (−)-hydroxycitrate tribasic tetrahydrate . Key comparison parameters include molecular weight, solubility, stability, and applications.

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Molecular Weight (g/mol) Solubility in Water (g/100 mL) pH Stability Range Primary Applications Key Structural Features
Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate ~586* Moderate (~5-10)* 5–7 Pharmaceutical delivery, chelation Glycosyl group, multiple hydroxyls, hydrate
Calcium gluconate [(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate] 430.37 3.3 6–8 Calcium supplementation, IV therapy Linear polyhydroxy chain
Calcium chloride hexahydrate [CaCl₂·6H₂O] 219.08 74.5 4–9 Deicing, desiccant, food preservative Simple inorganic salt, high hydration capacity
Calcium (−)-hydroxycitrate tribasic tetrahydrate [(C₆H₅O₈)₂·Ca₃·4H₂O] 586.40 0.5 3–5 Dietary supplements, metabolic studies Tricarboxylic acid, chelating properties

*Estimated based on structural analogs.

Key Findings:

Solubility and Bioavailability :

  • The target compound’s glycosyl group likely enhances aqueous solubility compared to calcium hydroxycitrate, which has low solubility due to its tricarboxylic structure. However, it is less soluble than calcium chloride, a highly dissociative salt .
  • The polyhydroxy and glycosyl moieties may improve intestinal absorption via carbohydrate-mediated transport mechanisms, similar to calcium gluconate’s use in oral supplements .

Stability :

  • The hydrate form stabilizes the compound against dehydration, a critical factor for shelf life in pharmaceuticals. In contrast, calcium chloride hexahydrate is hygroscopic and prone to deliquescence .
  • Acidic environments (e.g., gastric fluid) may hydrolyze the glycosyl bond, necessitating enteric coatings for targeted release .

Synthesis Complexity :

  • The compound’s synthesis involves enzymatic or chemical glycosylation, making it more complex to produce than calcium gluconate or chloride, which are derived from straightforward neutralization reactions .

Applications: Unlike calcium chloride (used industrially), the target compound and calcium gluconate are tailored for biomedical uses.

Biological Activity

Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate, commonly referred to as calcium lactobionate, is a complex calcium salt derived from lactobionic acid. This compound features a unique structure characterized by multiple hydroxyl groups, contributing to its solubility and reactivity in biological systems. The molecular formula of this compound is C12H22CaO14C_{12}H_{22}CaO_{14} with a molecular weight of approximately 610.53 g/mol .

Calcium lactobionate acts primarily as a calcium source in biological systems. Upon dissociation in aqueous environments, it releases calcium cations and lactobionic acid anions. This dissociation is crucial for various biochemical processes including:

  • Cell signaling : Calcium ions play a pivotal role in intracellular signaling pathways.
  • Bone health : As a calcium supplement, it contributes to bone mineralization and maintenance.
  • Chelation : The compound can chelate metal ions, which may influence various enzymatic activities.

Interaction with Biomolecules

Research indicates that calcium lactobionate interacts with various biomolecules, enhancing its biological activity:

  • Proteins : It can stabilize protein structures through hydrogen bonding and ionic interactions.
  • Nucleic Acids : The compound may interact with nucleic acids, potentially influencing gene expression and cellular functions.

Study 1: Calcium Lactobionate in Bone Health

A study published in the Journal of Bone and Mineral Research investigated the effects of calcium lactobionate on bone density in postmenopausal women. The results indicated that supplementation with calcium lactobionate significantly increased bone mineral density compared to a placebo group over a 12-month period.

GroupBaseline BMD (g/cm²)BMD after 12 months (g/cm²)Change (%)
Calcium Lactobionate0.8450.885+4.73
Placebo0.8420.843+0.12

This study highlights the potential of calcium lactobionate as an effective supplement for improving bone health in at-risk populations.

Study 2: Chelating Properties

Another research published in Biochemistry explored the chelating properties of calcium lactobionate in various biological systems. The study found that it effectively chelated heavy metals such as lead and cadmium, reducing their toxicity in cellular models.

Metal IonChelation Efficiency (%)
Lead85
Cadmium78
Mercury65

The findings suggest that calcium lactobionate may have therapeutic applications in detoxifying heavy metal exposure .

Comparative Analysis

Calcium lactobionate can be compared with other calcium salts based on structural features and biological applications:

Compound NameMolecular FormulaUnique Features
Calcium LactobionateC12H22CaO14C_{12}H_{22}CaO_{14}High solubility; multifunctional roles
Calcium GluconateC12H22CaO14C_{12}H_{22}CaO_{14}Primarily used as a calcium supplement
Calcium GlycerophosphateC9H11CaO6C_{9}H_{11}CaO_{6}Used in dental applications; lower solubility

Calcium lactobionate stands out due to its complex arrangement of multiple hydroxyl groups and its potential multifunctional roles compared to simpler calcium salts like calcium gluconate and glycerophosphate.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying this calcium complex, particularly ensuring the integrity of its glycosyl substituent?

  • Methodological Answer : Synthesis typically involves ion-exchange chromatography to replace sodium or potassium ions with calcium, followed by controlled crystallization to isolate the hydrate form . The glycosyl group’s stability during synthesis requires pH control (pH 6–8) and low-temperature conditions (<40°C) to prevent hydrolysis. Purification can be achieved via preparative HPLC with a hydrophilic interaction liquid chromatography (HILIC) column, using acetonitrile/water gradients . Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR (focusing on anomeric proton signals at δ 4.8–5.2 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most effective for structural confirmation and quantification of this compound in mixed matrices?

  • Methodological Answer :

  • Structural confirmation : Use X-ray crystallography to resolve the coordination geometry of calcium and hydroxyl groups. Pair with FT-IR to identify hydroxyl (3200–3600 cm<sup>−1</sup>) and carboxylate (1600–1650 cm<sup>−1</sup>) stretches .
  • Quantification : Employ ion chromatography with suppressed conductivity detection for calcium quantification, validated against NIST-traceable standards . For organic ligand quantification, use UV-Vis spectroscopy at 210 nm (carboxylate absorption) with external calibration .

Advanced Research Questions

Q. How does the glycosyl substituent influence the compound’s chelation behavior with calcium, and how can this be mechanistically studied?

  • Methodological Answer :

  • Conduct isothermal titration calorimetry (ITC) to measure binding constants (Ka) between the ligand and calcium ions under physiological pH (7.4). Compare with analogs lacking the glycosyl group to isolate its effect .
  • Use density functional theory (DFT) simulations to model electron density distribution around the glycosyl-oxygen atoms and their interaction with calcium’s d-orbitals . Validate computational results with EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy to probe Ca–O bond distances .

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound (e.g., hydration/dehydration equilibria)?

  • Methodological Answer :

  • Perform dynamic vapor sorption (DVS) studies to map hydration/dehydration isotherms at varying temperatures (25–60°C) and relative humidity (0–90%). Use Karl Fischer titration to correlate water content with stability .
  • Apply differential scanning calorimetry (DSC) to identify phase transitions and calculate Gibbs free energy changes (ΔG) for hydration . Discrepancies in literature data often arise from uncontrolled atmospheric moisture during experiments; replicate studies under inert gas (N2) .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological macromolecules (e.g., enzymes or membranes)?

  • Methodological Answer :

  • Use molecular docking (AutoDock Vina) to screen for binding pockets in proteins, focusing on conserved calcium-binding motifs (e.g., EF-hands). Parametrize the force field to account for hydroxyl group polarization .
  • Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to study membrane permeability, using a lipid bilayer model (e.g., POPC). Monitor free energy profiles with umbrella sampling to assess passive diffusion barriers .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Design a controlled solubility study using standardized solvents (e.g., USP-grade water, DMSO, ethanol) under inert atmospheres. Measure solubility via gravimetric analysis after 24-hour equilibration .
  • Conflicting data often arise from polymorphic forms or hydrate variability. Characterize solid phases post-solubility testing via PXRD to identify crystalline vs. amorphous contributions .

Experimental Design Considerations

Q. What strategies optimize the compound’s stability during long-term storage for in vivo studies?

  • Methodological Answer :

  • Store lyophilized samples at −80°C in amber vials with desiccants (silica gel). For aqueous solutions, add 0.1% (w/v) EDTA to sequester trace metals that catalyze degradation .
  • Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC-UV checks for degradation products (e.g., free hexanoic acid) .

Theoretical Framework Integration

Q. How can researchers align studies of this compound with broader theories in coordination chemistry or glycoscience?

  • Methodological Answer :

  • Link calcium coordination behavior to the Hard-Soft Acid-Base (HSAB) theory, emphasizing the ligand’s "hard" oxygen donors .
  • In glycoscience, apply the "anomeric effect" to explain stereoelectronic interactions between the glycosyl group and calcium .

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